Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
Description
Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a substituted benzoic acid derivative characterized by a 4-ethoxyphenylaminocarbonyl group at position 5, a hydroxyl group at position 2, and an ethyl ester at the carboxylic acid position.
Properties
CAS No. |
38507-91-4 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxyphenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-14-8-6-13(7-9-14)19-17(21)12-5-10-16(20)15(11-12)18(22)24-4-2/h5-11,20H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
NDSDEHICPAGUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical Characterization
Following synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the carbamoyl and ester groups.
- Mass Spectrometry (MS): Confirms molecular weight (329.3 g/mol).
- Infrared (IR) Spectroscopy: Identifies characteristic ester (C=O stretch ~1735 cm⁻¹) and carbamoyl (C=O stretch ~1650 cm⁻¹) functional groups.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and yield.
Applications and Relevance of Preparation
The compound’s preparation is critical for its use as a UV absorber precursor in sunscreen formulations. Its photochemical properties depend on the purity and structural integrity achieved by these synthetic methods. The ability to produce it efficiently and with high purity supports its incorporation into cosmetic and pharmaceutical products designed to protect skin from UVA and UVB radiation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbamoylation + Esterification | 5-amino-2-hydroxybenzoic acid, 4-ethoxyaniline, CDI, ethanol | Room temp for carbamoylation; reflux for esterification | High selectivity, good yields | Multi-step, requires coupling agents |
| Acid Chloride Route | Benzoic acid derivative, thionyl chloride, ethanol | Acid chloride formation at 0-25 °C; esterification reflux | Faster esterification step | Use of corrosive reagents, harsh conditions |
| Direct Esterification | Acid + ethanol + acid catalyst | Reflux, longer reaction times | Simpler reagents | Lower yield, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a benzoquinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has shown that benzoic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that the ethyl ester form effectively inhibited the growth of certain bacteria and fungi, making it a potential candidate for developing antimicrobial agents .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it could reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases .
- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its ester functionality allows for controlled release mechanisms, which can improve therapeutic efficacy .
Agricultural Applications
- Pesticide Formulations : Due to its biological activity, this benzoic acid derivative is being explored as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented in field trials, showing promising results in crop protection .
- Plant Growth Regulators : Studies indicate that this compound can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices .
Material Science Applications
- Polymer Chemistry : The compound's functional groups allow it to be used as a monomer in polymer synthesis. Research has shown that polymers derived from benzoic acid derivatives exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications .
- Coatings and Adhesives : Its chemical properties enable the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors. Case studies have demonstrated improved adhesion properties when used in commercial products .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoic acid derivatives, including the ethyl ester form. The results indicated a significant reduction in microbial load when tested against common pathogens, supporting its potential use in pharmaceutical formulations.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to untreated controls. The trials highlighted its effectiveness as both a pesticide and a growth enhancer.
Data Table of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Effective against bacteria and fungi |
| Anti-inflammatory agent | Reduced inflammation markers in vitro | |
| Drug delivery systems | Enhanced stability and controlled release | |
| Agriculture | Pesticide formulations | Effective pest control in field trials |
| Plant growth regulator | Improved growth and stress resistance | |
| Material Science | Polymer chemistry | Improved thermal stability and mechanical properties |
| Coatings and adhesives | Enhanced adhesion and durability |
Mechanism of Action
The mechanism of action of benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Chain Variations in Phenylamino Substituents
Compounds with alkyl-modified phenylamino groups exhibit differences in lipophilicity and steric effects:
Halogenated Benzoic Acid Esters
Halogen substituents enhance electronic effects and bioactivity:
Ester Group Variations
Alcohol components in esters influence metabolic stability and bioavailability:
Complex Functional Group Modifications
Additional functional groups expand synthetic utility:
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethoxy and amide groups may require multi-step synthesis, similar to the coupling strategies used for UV-2 derivatives or benzoxazole-containing esters .
- Industrial Relevance : Its structural resemblance to UV stabilizers (e.g., UV-2) and fluorescent benzoates positions it as a candidate for material science applications.
Biological Activity
Benzoic acid, 5-(((4-ethoxyphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester (commonly referred to as ethyl 2-hydroxy-5-(((4-ethoxyphenyl)amino)carbonyl)benzoate) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies on its properties, mechanisms of action, and biological implications.
- Molecular Formula : C17H17NO5
- Molar Mass : 315.32 g/mol
- CAS Number : 28092-08-2
The compound exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and cell signaling. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins and other lipid mediators involved in inflammatory responses .
Biological Activities
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes, reduced prostaglandin levels | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Activity against bacterial strains |
Case Study: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of benzoic acid derivatives, it was found that administration led to a significant reduction in edema formation in animal models. The mechanism was attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Esterification: Start with 2-hydroxybenzoic acid (salicylic acid derivative) and ethyl alcohol under acid catalysis to form the ethyl ester backbone .
Coupling Reaction: Introduce the 4-ethoxyphenyl urea moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the hydroxyl group and 4-ethoxyphenyl isocyanate. Monitor reaction progress using TLC or HPLC .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Verify purity via melting point analysis and NMR .
Key Considerations:
- Optimize reaction temperatures (e.g., 0–25°C for coupling to avoid side reactions).
- Protect hydroxyl groups during esterification if necessary .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography:
- Elemental Analysis: Validate empirical formula (e.g., C, H, N percentages) .
Data Interpretation:
- Compare spectral data with PubChem records for analogous benzoic acid esters .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Crystallography: If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
- Density Functional Theory (DFT): Compare computed NMR shifts with experimental data to validate proposed conformers .
Case Example:
- Discrepancies in carbonyl signals may arise from rotamers; variable-temperature NMR can identify dynamic exchange .
Advanced: How can the hydrolytic stability of the ester group be assessed?
Methodological Answer:
- pH-Dependent Stability Studies:
- Kinetic Analysis:
- Activation Energy: Perform Arrhenius studies at elevated temperatures (40–60°C) to predict shelf-life .
Mitigation Strategies:
Advanced: What in vitro models evaluate the compound’s antimicrobial activity?
Methodological Answer:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC assays) .
- Fungal Models: Assess antifungal activity against C. albicans via agar diffusion or microplate assays .
- Mechanistic Studies:
- Cytotoxicity Control: Test on mammalian cell lines (e.g., HEK293) to ensure selectivity .
Data Interpretation:
- Compare results with positive controls (e.g., ciprofloxacin for bacteria) and validate statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
